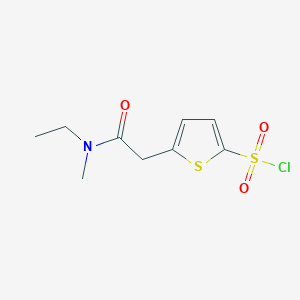
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Electrophilic Substitution: Thiophene undergoes electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions. For example, the cyclization of butane or butadiene with sulfur can produce thiophene, which can then be further functionalized to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like acetic anhydride and catalysts such as SnCl4.
Nucleophilic Substitution: Reagents like P2S5 in acidic conditions.
Oxidation: Reagents like SeO2.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can undergo various chemical reactions that modify its structure, enabling it to interact with biological molecules. These interactions can affect molecular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler thiophene derivative with similar reactivity.
5-{2-[(methoxyacetyl)amino]ethyl}thiophene-2-sulfonyl chloride: Another thiophene derivative with different functional groups.
Uniqueness
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an ethyl(methyl)amino group and a sulfonyl chloride group makes it particularly versatile for various applications .
Propiedades
Fórmula molecular |
C9H12ClNO3S2 |
|---|---|
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
5-[2-[ethyl(methyl)amino]-2-oxoethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO3S2/c1-3-11(2)8(12)6-7-4-5-9(15-7)16(10,13)14/h4-5H,3,6H2,1-2H3 |
Clave InChI |
PUAQEXGIKUQWHX-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)CC1=CC=C(S1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
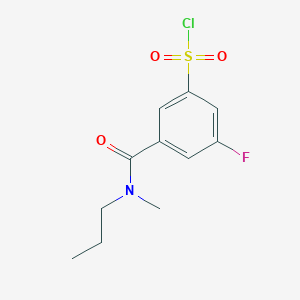

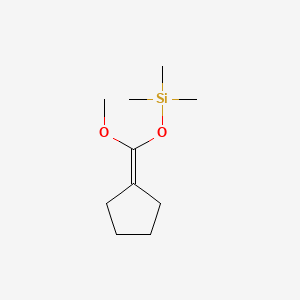


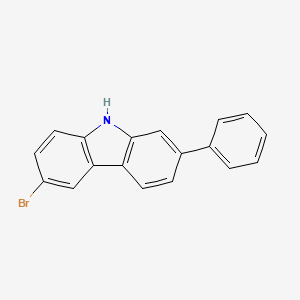
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)

![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
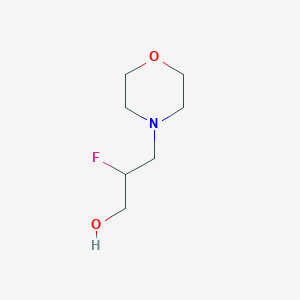
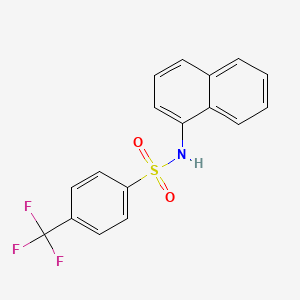
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
